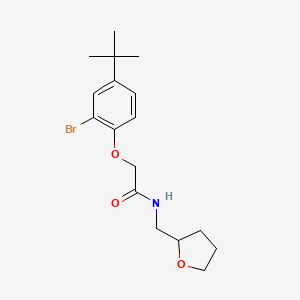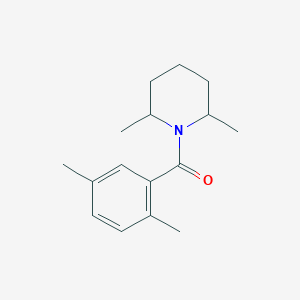
2-(2-bromo-4-tert-butylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide
Descripción general
Descripción
2-(2-bromo-4-tert-butylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide, commonly known as BTB-TFM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
BTB-TFM has been extensively studied for its potential applications in various scientific fields. It has been found to be a useful tool for studying protein-protein interactions, particularly in the field of proteomics. BTB-TFM has also been used in the development of new drugs and therapies for cancer, Alzheimer's disease, and other neurodegenerative disorders.
Mecanismo De Acción
BTB-TFM acts as a small molecule inhibitor that binds to specific protein domains, thereby disrupting protein-protein interactions. It has been found to inhibit the activity of various proteins, including the ubiquitin ligase, CUL3, and the E3 ubiquitin ligase, SPOP. The inhibition of these proteins has been linked to the development of cancer and other diseases.
Biochemical and Physiological Effects:
BTB-TFM has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. BTB-TFM has also been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BTB-TFM in lab experiments is its high specificity and potency. It has been found to be effective at low concentrations, making it a cost-effective tool for research. However, one limitation of using BTB-TFM is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for research on BTB-TFM. One area of interest is the development of new drugs and therapies based on the compound. BTB-TFM has also been found to be a useful tool for studying protein-protein interactions, and further research in this area could lead to new insights into the mechanisms of disease. Additionally, the potential toxicity of BTB-TFM needs to be further investigated to ensure safe use in lab experiments and potential clinical applications.
In conclusion, BTB-TFM is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on BTB-TFM could lead to new insights into the mechanisms of disease and the development of new drugs and therapies.
Propiedades
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO3/c1-17(2,3)12-6-7-15(14(18)9-12)22-11-16(20)19-10-13-5-4-8-21-13/h6-7,9,13H,4-5,8,10-11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRNQXNRCDUHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NCC2CCCO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-cyclopropyl-3-[2-(2,4-dichlorophenyl)ethyl]-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-fluorophenyl)acetamide](/img/structure/B4110375.png)
![N-[2-(4-Benzhydryl-piperazin-1-yl)-2-oxo-ethyl]-N-phenethyl-methanesulfonamide](/img/structure/B4110390.png)

![1-[(2-bromo-4-tert-butylphenoxy)acetyl]-2,6-dimethylpiperidine](/img/structure/B4110398.png)


![[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile](/img/structure/B4110443.png)
![N-(2-(2-chlorophenyl)-1-{[(3-chlorophenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B4110453.png)


![5-[2-(morpholin-4-ylmethyl)phenyl]-N-pyridin-3-yl-2-furamide](/img/structure/B4110467.png)
![4'-cyano-4-biphenylyl {[4-(methylsulfonyl)-2-nitrophenyl]sulfinyl}acetate](/img/structure/B4110474.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4110476.png)
![8-[(3-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4110482.png)
